Structural Differentiation from the Closest Vendor-Available 1,2,4-Triazole Analogs Lacking the 2,4-Difluorophenoxy Moiety
The target compound is the only commercially listed 1,2,4-triazole that combines a 2,4-difluorophenoxymethyl group at C3 with a 4-ethoxy-3-methoxyphenyl group at C5. The closest vendor analogs—3-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole (CAS 1416343-95-7; MW 219.24), 5-(4-ethoxy-3-methoxyphenyl)-3-phenyl-1H-1,2,4-triazole (CAS 1416343-87-7; MW 295.34), and 3-(tert-butyl)-5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole—all lack the difluorophenoxy ether . In the biaryloxy-triazole antifungal literature, the 2,4-difluorophenyl moiety is a critical pharmacophore for CYP51 heme-iron coordination and for occupying the hydrophobic binding pocket; its removal or replacement with phenyl, tert-butyl, or thiophene consistently results in 4- to 64-fold loss of anti-Candida albicans potency [1].
| Evidence Dimension | Presence of 2,4-difluorophenoxy pharmacophore |
|---|---|
| Target Compound Data | Contains 2,4-difluorophenoxymethyl at C3 (MW 361.35, C18H17F2N3O3) |
| Comparator Or Baseline | 3-(4-Ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole: no difluorophenoxy (MW 219.24) ; 5-(4-Ethoxy-3-methoxyphenyl)-3-phenyl-1H-1,2,4-triazole: phenyl replaces difluorophenoxy (MW 295.34) |
| Quantified Difference | Class-level SAR: biaryloxy/difluorophenoxy introduction yields 4- to 64-fold increase in anti-C. albicans activity vs. non-fluorinated analogs [1] |
| Conditions | In vitro MIC against C. albicans (class-level extrapolation; no direct data for target compound) |
Why This Matters
Procurement of any analog lacking the 2,4-difluorophenoxy group forfeits the pharmacophoric element most strongly associated with potent CYP51 inhibition, as demonstrated across multiple independent triazole antifungal series.
- [1] Li, P.; et al. Synthesis and SAR studies of biaryloxy-substituted triazoles as antifungal agents. Bioorg. Med. Chem. Lett. 2008, 18 (10), 2979–2983. View Source
